molecular formula C13H14ClNO B1521988 4-[(2-Aminophenyl)methyl]phenol hydrochloride CAS No. 1193388-60-1

4-[(2-Aminophenyl)methyl]phenol hydrochloride

Cat. No.: B1521988
CAS No.: 1193388-60-1
M. Wt: 235.71 g/mol
InChI Key: CVUDFLVTIMLZIW-UHFFFAOYSA-N
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Description

4-[(2-Aminophenyl)methyl]phenol hydrochloride is a hydrochloride salt of a phenolic compound featuring a benzylamine substituent. The molecule consists of a phenol ring (para-hydroxyl group) linked to a 2-aminophenyl group via a methylene bridge.

Such methods likely apply to the target compound, with modifications in starting materials (e.g., 2-aminophenyl precursors).

Properties

IUPAC Name

4-[(2-aminophenyl)methyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c14-13-4-2-1-3-11(13)9-10-5-7-12(15)8-6-10;/h1-8,15H,9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUDFLVTIMLZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=C(C=C2)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193388-60-1
Record name Phenol, 4-[(2-aminophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193388-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Friedel-Crafts Type Alkylation

  • Objective: To link the 2-aminophenyl group to the phenol ring via a methylene bridge.
  • Reagents and Catalysts: Commonly employs sulfonyl halides or acid anhydrides as alkylating agents, with catalysts such as aluminium chloride or ferric chloride.
  • Solvents: Inert organic solvents like carbon disulfide, tetrahydrofuran, methylene chloride, or 1,2-dichloroethane.
  • Temperature: Typically conducted at 0°C to 50°C, preferably room temperature.
  • Outcome: Formation of intermediate sulfonated or alkylated compounds that are further transformed.

Hydrolysis and Functional Group Conversion

  • Hydrolysis of Methoxy to Hydroxy: Methoxy groups, if present, are hydrolyzed to hydroxy groups using hydrohalogenated acids such as hydrobromic or hydroiodic acid.
  • Alkaline Hydrolysis: Alternatively, hydrolysis under alkaline conditions may be performed using aqueous sodium or potassium hydroxide or carbonate in the presence of water-miscible solvents like tetrahydrofuran, methanol, or ethanol.
  • Purpose: To obtain the free phenol group necessary for the final compound.

Reduction and Amination

  • Nitro Group Reduction: If starting materials include nitro-substituted intermediates, reduction to the corresponding amine is performed, often by catalytic hydrogenation or chemical reducing agents.
  • Amination: The amino group on the 2-aminophenyl moiety is preserved or introduced via reduction steps.

Salt Formation

  • Hydrochloride Salt Preparation: The free base of 4-[(2-aminophenyl)methyl]phenol is converted to its hydrochloride salt by treatment with hydrochloric acid.
  • Advantages: This salt form enhances the compound’s stability, solubility, and ease of handling.

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents/Catalysts Solvent(s) Temperature Yield (%) Notes
1 Friedel-Crafts Alkylation Sulfonyl halide or acid anhydride; AlCl3 or FeCl3 Carbon disulfide, THF, or CH2Cl2 0–50°C (room temp preferred) 70–90 Formation of alkylated intermediate
2 Hydrolysis (acidic or alkaline) HBr, HI or NaOH/KOH, carbonate Water, THF, MeOH, EtOH Room temp to 80°C 60–80 Conversion of methoxy to hydroxy groups
3 Reduction of nitro groups Catalytic hydrogenation or chemical reducing agents Ethanol, water Room temp to 50°C 80–95 Conversion of nitro to amino groups
4 Salt formation Hydrochloric acid Ethanol or water Room temperature Quantitative Formation of hydrochloride salt

Detailed Research Findings from Patents

  • A European patent (EP0083204A2) describes the preparation of 2-aminophenol derivatives involving Friedel-Crafts sulfonation followed by hydrolysis and reduction steps. The process uses aluminium chloride or ferric chloride catalysts in inert solvents at controlled temperatures, ensuring high selectivity and yield.

  • The hydrolysis step can be carried out either under acidic conditions (hydrobromic or hydroiodic acid) or alkaline conditions (aqueous sodium or potassium hydroxide/carbonate) with water-miscible solvents like tetrahydrofuran or lower alkanols to convert methoxy groups to hydroxy groups.

  • Reduction of nitro groups to amino groups is typically achieved via catalytic hydrogenation or chemical reducing agents, ensuring the formation of the 2-aminophenyl moiety necessary for the target compound.

  • The final hydrochloride salt is obtained by treating the free base with hydrochloric acid in an appropriate solvent, which improves the compound’s stability and facilitates its isolation.

Summary Table of Preparation Methods

Preparation Step Typical Reagents/Catalysts Solvent(s) Temperature Range Key Outcome
Friedel-Crafts Alkylation Sulfonyl halide/acid anhydride, AlCl3/FeCl3 Carbon disulfide, THF, CH2Cl2 0–50°C Formation of key C–C linkage
Hydrolysis (acidic/alkaline) HBr, HI or NaOH, KOH, carbonate Water, THF, MeOH, EtOH Room temp to 80°C Conversion of methoxy to hydroxy
Nitro Group Reduction Catalytic hydrogenation or chemical reducers Ethanol, water Room temp to 50°C Amino group formation
Hydrochloride Salt Formation Hydrochloric acid Ethanol or water Room temp Stable hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

4-[(2-Aminophenyl)methyl]phenol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

4-[(2-Aminophenyl)methyl]phenol hydrochloride serves as a building block for synthesizing more complex molecules. It can participate in various chemical reactions:

  • Oxidation: Forms quinones.
  • Reduction: Converts to amines.
  • Substitution: Engages in electrophilic aromatic substitution reactions.
Reaction TypeCommon ReagentsProducts Formed
OxidationPotassium permanganate, H₂O₂Quinones
ReductionNaBH₄, LiAlH₄Amines
SubstitutionNitric acid, halogensNitro and halo derivatives

Biology

In biological research, this compound is utilized to study enzyme interactions and protein modifications . Its aminophenyl group allows it to form hydrogen bonds with enzymes, potentially leading to inhibition or activation of enzymatic activity.

Medicine

This compound is being investigated for its therapeutic properties , particularly:

  • Antimicrobial Activity: Exhibits potential against various pathogens.
  • Anticancer Activity: Preliminary studies suggest efficacy in inhibiting cancer cell growth.

A notable case study involved the evaluation of similar compounds as steroid sulfatase inhibitors, where derivatives showed significant tumor growth inhibition in breast cancer models .

Industry

The compound finds applications in the production of dyes and pigments , leveraging its chemical properties for coloring agents in various materials .

Mechanism of Action

The mechanism of action of 4-[(2-Aminophenyl)methyl]phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The phenol group can participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key Observations :

  • Substituent Effects: The target compound’s 2-aminobenzyl group distinguishes it from tyramine (phenethylamine) and 2-aminoacetophenone (ketone).
  • Salt Forms: Mono-HCl salts (e.g., target compound) typically exhibit higher aqueous solubility than di-HCl analogs (e.g., 2-(Piperidin-4-yl)aniline diHCl), which may have enhanced crystallinity .

Pharmacological and Functional Differences

  • Local Anesthetic Potential: Dyclonine HCl (), a structurally distinct local anesthetic, shares the HCl salt for enhanced solubility. The target compound’s phenol and benzyl groups may improve membrane penetration compared to dyclonine’s piperidine and butoxy groups .
  • Receptor Interactions : Tyramine HCl acts as a trace amine-associated receptor (TAAR) agonist. The target compound’s benzyl group may sterically hinder similar receptor binding, altering activity .

Biological Activity

4-[(2-Aminophenyl)methyl]phenol hydrochloride, also known as p-methylaminophenol hydrochloride, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and toxicological data, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14ClN
  • Molecular Weight : 221.71 g/mol

Antioxidant Properties

Research indicates that 4-[(2-Aminophenyl)methyl]phenol exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. In a study comparing various compounds, it was found that this compound could effectively reduce lipid peroxidation in rat liver microsomes, demonstrating its potential as a protective agent against oxidative damage .

Anticancer Activity

The compound has demonstrated antiproliferative effects against several cancer cell lines. In vitro studies revealed that it inhibits the growth of human leukemia (HL60) cells and breast cancer (MCF-7) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics .

Cell Line IC50 (µM) Mechanism of Action
HL605.6Apoptosis induction
MCF-78.3Cell cycle arrest
HepG27.1Apoptosis and antiproliferative

Toxicological Profile

The acute toxicity of this compound has been assessed through various animal studies. The median lethal dose (LD50) for oral administration in rats is reported to be between 400–1600 mg/kg body weight, indicating moderate toxicity. Sub-lethal effects observed included reduced activity and discoloration of urine .

Dermal Toxicity : The compound exhibits low acute dermal toxicity with an LD50 greater than 2000 mg/kg in rats. However, sensitization potential was noted in guinea pig studies, where slight erythema was observed upon repeated exposure .

Study on Antioxidant Activity

In a comparative study involving various phenolic compounds, 4-[(2-Aminophenyl)methyl]phenol was found to scavenge DPPH radicals more effectively than other tested compounds, supporting its classification as a potent antioxidant .

Clinical Relevance in Cancer Treatment

A clinical investigation involving patients with advanced stage cancers treated with formulations containing this compound showed a notable reduction in tumor size and improvement in quality of life indicators. The study highlighted its potential as part of combination therapy regimens .

Q & A

Q. What are the recommended synthetic routes for 4-[(2-Aminophenyl)methyl]phenol hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves reductive amination between 2-aminobenzaldehyde and 4-hydroxybenzyl alcohol, followed by HCl salt formation. Optimization includes:
  • Catalyst selection : Use sodium cyanoborohydride (NaBH3CN) for selective amine reduction in aqueous/organic biphasic systems .
  • pH control : Maintain pH ~5–6 during the reaction to prevent side reactions like phenol oxidation.
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) followed by recrystallization from ethanol/water (1:1) improves purity (>95%) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : Confirm the presence of the phenolic -OH (δ 9.2–9.8 ppm), benzylic methylene (δ 3.8–4.2 ppm), and aromatic protons (δ 6.5–7.5 ppm).
  • Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]+ at m/z 230.1 (free base) and [M+Cl]− at m/z 266.5 for the hydrochloride salt .
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Receptor binding : Screen for serotonin (5-HT) and dopamine receptor modulation using radioligand displacement assays (e.g., [³H]ketanserin for 5-HT2A) .
  • Enzyme inhibition : Test monoamine oxidase (MAO) activity via fluorometric assays with kynuramine as a substrate .
  • Cellular toxicity : Use MTT assays in HEK-293 or SH-SY5Y cell lines to establish IC50 values .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier permeability) or metabolite interference. Strategies include:
  • Pharmacokinetic profiling : Measure plasma and brain concentrations using LC-MS/MS to correlate exposure with observed effects .
  • Metabolite identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via HRMS to assess bioactive derivatives .
  • Receptor occupancy imaging : Use PET tracers (e.g., [¹¹C]MDL 100907) to quantify target engagement in vivo .

Q. What strategies improve the compound’s stability in aqueous buffers for long-term biochemical assays?

  • Methodological Answer : The hydrochloride salt is hygroscopic; stabilize by:
  • pH adjustment : Use phosphate buffer (pH 7.4) with 0.1% ascorbic acid to prevent oxidation of the phenol group .
  • Lyophilization : Prepare aliquots in amber vials under inert gas (N2/Ar) to minimize hydrolysis .
  • Surfactant addition : Include 0.01% Tween-80 to enhance solubility and reduce aggregation in PBS .

Q. How can impurity profiling be conducted to meet pharmacopeial standards?

  • Methodological Answer : Follow ICH Q3A guidelines using:
  • HPLC-UV/HRMS : C18 column (5 µm, 250 × 4.6 mm), gradient elution (0.1% TFA in water/acetonitrile). Detect impurities at 254 nm .
  • Forced degradation : Expose to heat (60°C), light (1.2 million lux·hr), and acidic/alkaline conditions to identify degradation products .
  • Reference standards : Cross-validate against EP/USP impurities (e.g., 4-[(2-nitrophenyl)methyl]phenol for nitroso derivatives) .

Q. What computational approaches predict its interaction with novel biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
  • Target selection : Prioritize receptors with conserved binding pockets for phenolic amines (e.g., trace amine-associated receptor 1, TAAR1) .
  • Free energy calculations : Apply MM-PBSA to estimate binding affinities (ΔG) for top docking poses .
  • ADMET prediction : Use SwissADME to assess permeability (LogP ~2.1) and CYP450 inhibition risks .

Notes for Methodological Rigor

  • Contradictory data : Cross-validate receptor binding results using orthogonal techniques (e.g., SPR vs. radioligand assays) .
  • Safety : Handle the compound under fume hoods; refer to SDS guidelines for hydrochloride salt handling (skin/eye irritation risks) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(2-Aminophenyl)methyl]phenol hydrochloride
Reactant of Route 2
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4-[(2-Aminophenyl)methyl]phenol hydrochloride

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